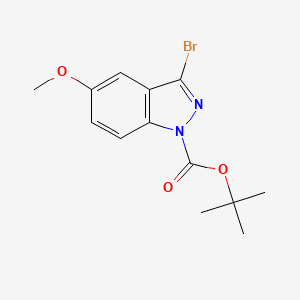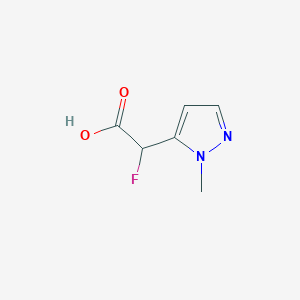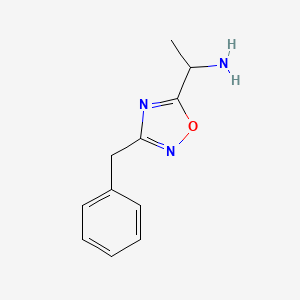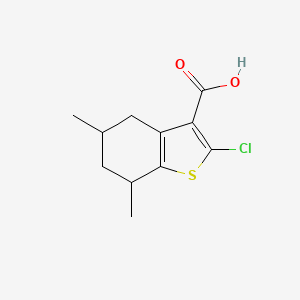
2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a synthetic organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Méthodes De Préparation
The synthesis of 2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The initial step involves the cyclization of appropriate precursors to form the benzothiophene core. This can be achieved through reactions such as Friedel-Crafts acylation or cyclization of thioesters.
Introduction of Chlorine and Methyl Groups: Chlorination and methylation reactions are then carried out to introduce the chlorine and methyl groups at specific positions on the benzothiophene ring. These reactions often require the use of reagents like thionyl chloride and methyl iodide under controlled conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects. Detailed studies are required to elucidate the exact mechanism of action for each specific application.
Comparaison Avec Des Composés Similaires
2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be compared with other benzothiophene derivatives, such as:
2-Methylbenzothiophene: Lacks the chlorine and carboxylic acid groups, resulting in different chemical properties and applications.
2-Chlorobenzothiophene:
5,7-Dimethylbenzothiophene: Lacks the chlorine and carboxylic acid groups, affecting its chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H13ClO2S |
|---|---|
Poids moléculaire |
244.74 g/mol |
Nom IUPAC |
2-chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H13ClO2S/c1-5-3-6(2)9-7(4-5)8(11(13)14)10(12)15-9/h5-6H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
HBATVGUVWMVHIT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=C(C1)C(=C(S2)Cl)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


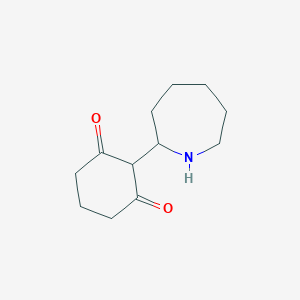
![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
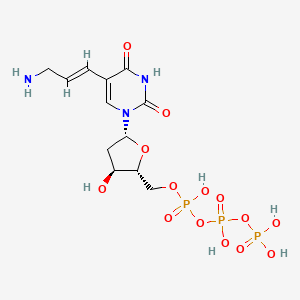
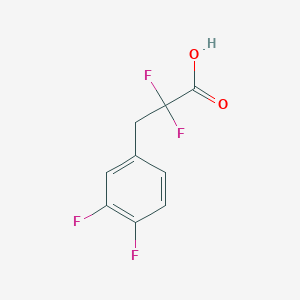
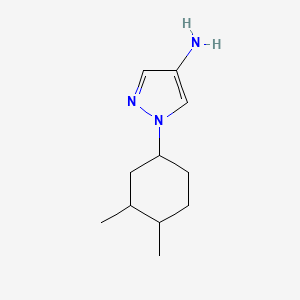
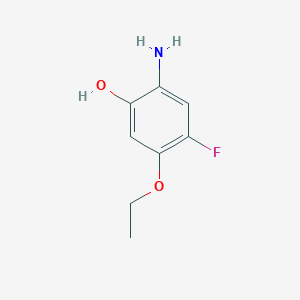

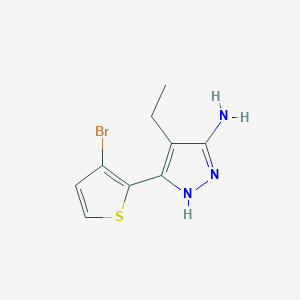
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13076856.png)
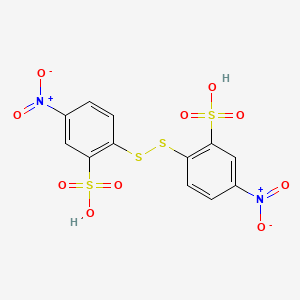
![1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13076868.png)
